molecular formula C70H104N12O14S B1139223 Vc-MMAD

Vc-MMAD

Cat. No.: B1139223
M. Wt: 1369.7 g/mol
InChI Key: GRBICHHPFYWKKI-BDVWXETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vc-MMAD, also known as Valine-Citrulline Monomethyl Auristatin D, is a synthetic compound used primarily in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells. This compound is a potent tubulin inhibitor, which means it interferes with the microtubule network within the cell, leading to cell cycle arrest and apoptosis (programmed cell death).

Mechanism of Action

Target of Action

Vc-MMAD is an antibody-drug conjugate (ADC) that primarily targets the Death Receptor 5 (DR5) . DR5 is a cell surface receptor that is highly expressed on the plasma membrane of certain cancer cells . The high affinity and selectivity of the monoclonal antibody component of this compound allows it to bind specifically to cells expressing DR5 .

Mode of Action

Upon binding to DR5, the this compound ADC is internalized by the tumor cell through receptor-mediated endocytosis . Inside the cell, the ADC undergoes lysosomal degradation, leading to the release of the cytotoxic drug Monomethyl Auristatin E (MMAE) . MMAE is a potent anti-mitotic toxin that is covalently bound to the antibody through a protease-labile valine-citrulline (vc) linker .

Biochemical Pathways

Once released into the cytosol, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M-phase cell cycle arrest . This disruption of the cell’s normal division process ultimately results in cell death via apoptosis induction . Additionally, the ADC can mediate cell death via antibody-dependent cell-mediated cytotoxicity and complement-dependent cytotoxicity .

Result of Action

The result of this compound’s action is potent in vitro antitumor activity in a panel of human DR5-positive cell lines . In cell- and patient-derived xenografts, this compound showed excellent tumoricidal activity . The compound’s action results in growth arrest and cell death, significantly reducing the viability of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the MMAE payload must be considered during the compound’s development . Additionally, the stability of the vc linker in the plasma can affect the compound’s action

Biochemical Analysis

Biochemical Properties

Vc-MMAD plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly lysosomal enzymes such as Cathepsin B . The Vc linkage in this compound is stable in plasma but is rapidly hydrolyzed by these enzymes . This interaction is crucial for the function of this compound in ADCs.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, once internalized into the target cells, the potent tubulin inhibitor MMAD is released into the cytosol, inducing G2/M-phase growth arrest and cell death via apoptosis induction .

Molecular Mechanism

The mechanism of action of this compound involves a series of binding interactions with biomolecules and changes in gene expression . After the ADC is internalized into the target cell, the this compound is cleaved by lysosomal proteases, releasing the cytotoxic drug into the cytosol . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the stability of this compound and its effects on cellular function can vary in in vitro or in vivo studies . The stability of the ADCs in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. The potency and efficacy of the ADCs in a mouse model were found to be in proportion to the drug load .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The release of the cytotoxic drug into the cytosol after the ADC is internalized into the target cell is a crucial part of this compound’s metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . The transport and distribution of this compound are essential for its function in ADCs.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for understanding its role in ADCs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vc-MMAD involves several key steps:

    Preparation of the Linker: The Valine-Citrulline (Vc) linker is synthesized through a series of peptide coupling reactions. This involves the use of protecting groups to ensure selective reactions at specific sites.

    Attachment of the Payload: Monomethyl Auristatin D (MMAD) is then attached to the Vc linker.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Vc-MMAD undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Vc-MMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound for studying the stability and reactivity of peptide linkers in ADCs.

    Biology: Employed in cell biology research to study the effects of tubulin inhibition on cell division and apoptosis.

    Medicine: Integral component of ADCs used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby reducing systemic toxicity.

    Industry: Used in the development and production of ADCs for clinical use. .

Comparison with Similar Compounds

Vc-MMAD is often compared with other similar compounds used in ADCs, such as:

    Valine-Citrulline Monomethyl Auristatin E (Vc-MMAE): Similar to this compound but with a different cytotoxic payload (Monomethyl Auristatin E). Vc-MMAE is also a tubulin inhibitor but has different pharmacokinetic properties and potency.

    Valine-Citrulline Monomethyl Auristatin F (Vc-MMAF): Another similar compound with a different payload (Monomethyl Auristatin F).

Uniqueness of this compound

This compound is unique due to its specific combination of the Vc linker and MMAD payload. This combination provides a balance of stability, potency, and specificity, making it a valuable component in the development of ADCs for targeted cancer therapy .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBICHHPFYWKKI-BDVWXETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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